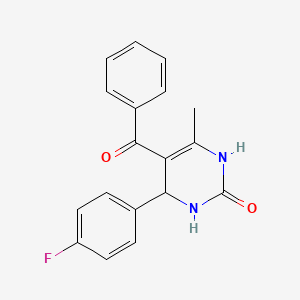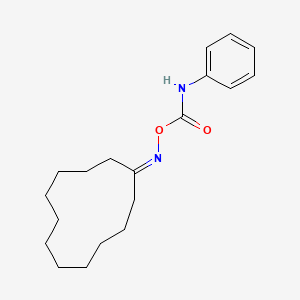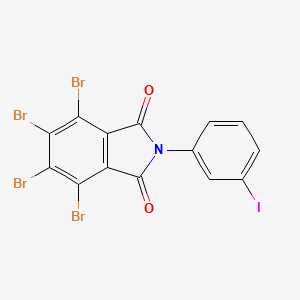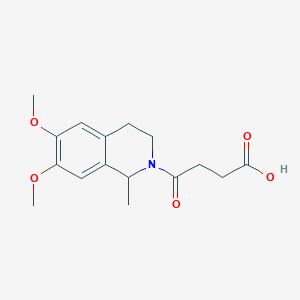
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate cell growth, proliferation, and survival.
Mecanismo De Acción
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide works by selectively inhibiting the activity of BTK, which is a key regulator of the B-cell receptor signaling pathway. This pathway is important for the survival and proliferation of B-cells, which are involved in the development of many types of cancer. By blocking the activity of BTK, this compound disrupts this signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activation of downstream signaling pathways, such as the AKT and ERK pathways, which are involved in cell growth and survival. This compound also induces the expression of pro-apoptotic proteins, such as BIM and PUMA, which promote programmed cell death in cancer cells. In addition, this compound has been shown to enhance the activity of the immune system, which can help to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It is also relatively easy to synthesize and purify, making it suitable for use in scientific research. However, like all experimental drugs, this compound has limitations. It is currently in the early stages of clinical development and has not yet been approved for use in humans. Further research is needed to determine its safety and efficacy in treating cancer.
Direcciones Futuras
There are several future directions for the research and development of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. This compound has been shown to enhance the activity of these treatments, which could improve their effectiveness in treating cancer. Another direction is in the development of new BTK inhibitors with improved selectivity and efficacy. Finally, this compound could be used to study the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting with the reaction of 3-methoxybenzylamine with 2-thiophene carboxylic acid to form an amide intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to yield the final product, this compound. The synthesis of this compound has been optimized to produce a high yield of pure compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(3-methoxybenzyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, lymphomas, and leukemias. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-16-8-5-7-15(13-16)14-20-19(22)21-11-4-2-3-9-17(21)18-10-6-12-24-18/h5-8,10,12-13,17H,2-4,9,11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNIWQJAHYJMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCCCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)
![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)


![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
![N-{3-[bis(4-methylphenyl)phosphoryl]propyl}-N-butyl-1-butanamine](/img/structure/B5126960.png)